molecular formula C8H7NO2S B12568107 2-Methyl-1H-1lambda~4~,2-benzothiazole-1,3(2H)-dione CAS No. 198058-14-9

2-Methyl-1H-1lambda~4~,2-benzothiazole-1,3(2H)-dione

Cat. No.: B12568107
CAS No.: 198058-14-9
M. Wt: 181.21 g/mol
InChI Key: RCCJNVIHSZWBTD-UHFFFAOYSA-N
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Description

2-Methyl-1H-1lambda~4~,2-benzothiazole-1,3(2H)-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1H-1lambda~4~,2-benzothiazole-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. For example, one might start with a substituted aniline and react it with sulfur and carbonyl-containing reagents under controlled temperatures and pressures to form the desired benzothiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of thiols or other reduced sulfur-containing species.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzothiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted benzothiazoles, sulfoxides, and sulfones.

Scientific Research Applications

Chemistry

In chemistry, 2-Methyl-1H-1lambda~4~,2-benzothiazole-1,3(2H)-dione might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, this compound could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits any bioactive properties such as antimicrobial or anticancer activity.

Medicine

If the compound shows promising biological activity, it could be developed into a drug candidate for the treatment of various diseases.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-Methyl-1H-1lambda~4~,2-benzothiazole-1,3(2H)-dione exerts its effects would depend on its specific application. For example, if it is used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler structure without the methyl group.

    2-Aminobenzothiazole: Contains an amino group instead of the carbonyl groups.

    Benzothiazole-2-thiol: Contains a thiol group.

Uniqueness

2-Methyl-1H-1lambda~4~,2-benzothiazole-1,3(2H)-dione is unique due to its specific substitution pattern and functional groups, which can impart distinct chemical and biological properties compared to other benzothiazole derivatives.

Properties

CAS No.

198058-14-9

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

2-methyl-1-oxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C8H7NO2S/c1-9-8(10)6-4-2-3-5-7(6)12(9)11/h2-5H,1H3

InChI Key

RCCJNVIHSZWBTD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2S1=O

Origin of Product

United States

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